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Compound of Interest

Compound Name: Ethyl 4-fluoro-3-nitrobenzoate

cat. No.: B1591977

Core Compound Identification and Properties

Ethyl 4-fluoro-3-nitrobenzoate is a substituted aromatic compound featuring three key
functional groups: an ethyl ester, a fluorine atom, and a nitro group.[1] This specific
arrangement of functionalities makes it a highly valuable and versatile building block in organic
synthesis, particularly in the construction of complex pharmaceutical molecules.[1][2] The
electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the
reactivity of the benzene ring, predisposing it to specific chemical transformations.

Chemical Structure

The structural arrangement of Ethyl 4-fluoro-3-nitrobenzoate is fundamental to its chemical
behavior. The IUPAC name is ethyl 4-fluoro-3-nitrobenzoate, and its molecular formula is
CoHsFNOa.[1][3][4]

Caption: Chemical structure of Ethyl 4-fluoro-3-nitrobenzoate.

Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, reaction setup,
and purification. The data below has been consolidated from verified chemical databases.
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Property Value Source(s)
Molecular Weight 213.16 g/mol [1112113114]
Molecular Formula CoHsFNOa4 [1][3]14]
CAS Number 367-80-6 [11[3]
IUPAC Name ethyl 4-fluoro-3-nitrobenzoate [3]

Melting Point 45.3°C [1]

Boiling Point 312.3 °C at 760 mmHg [1]

Density 1.333 g/cm3 [1]
Appearance Cream-colored powder/solid [2]

Storage Sealed in dry, Room (1]

Temperature

Synthesis Protocol: Fischer Esterification

The most common and industrially scalable method for producing Ethyl 4-fluoro-3-
nitrobenzoate is through the Fischer esterification of its corresponding carboxylic acid, 4-
fluoro-3-nitrobenzoic acid.[2]

Mechanistic Principle

This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of
a strong acid catalyst, typically sulfuric acid (H2SOa4). The mechanism proceeds via protonation
of the carbonyl oxygen of the carboxylic acid by the catalyst. This crucial step increases the
electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the
ethanol. A subsequent series of proton transfers and the elimination of a water molecule yield
the final ester product. The use of excess ethanol shifts the reaction equilibrium towards the
product side, maximizing the yield, in accordance with Le Chatelier's principle.

Step-by-Step Experimental Workflow

The following protocol is a self-validating procedure adapted from established methods.[2] It
includes in-process checks to ensure reaction completion and purity of the final product.
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Reagents & Equipment:

4-fluoro-3-nitrobenzoic acid

e Anhydrous ethanol (absolute)

o Concentrated sulfuric acid (98%)

o Ethyl acetate

e Saturated sodium bicarbonate solution

e Anhydrous sodium sulfate (Na2S0a4)

o Round-bottomed flask with reflux condenser

» Magnetic stirrer and heating mantle

e Separatory funnel

 Rotary evaporator

e TLC plates (silica gel)

Procedure:

o Reaction Setup: To a 100 mL round-bottomed flask, add 4-fluoro-3-nitrobenzoic acid (5.0 g,
27 mmol).

e Solvent and Catalyst Addition: Add 50 mL of anhydrous ethanol, followed by the slow,
dropwise addition of concentrated sulfuric acid (2 mL) while stirring. The addition of acid is
exothermic and should be done cautiously.

o Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately
78-80°C) using a heating mantle. Maintain a gentle reflux for 6-8 hours.

 In-Process Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer
Chromatography (TLC) with a hexane/ethyl acetate (3:1) mobile phase. The disappearance
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of the starting carboxylic acid spot and the appearance of a new, less polar product spot
indicates reaction progression.

o Work-up & Neutralization: After completion, allow the mixture to cool to room temperature.
Reduce the volume of ethanol using a rotary evaporator. Dilute the residue with 50 mL of
cold water and transfer it to a separatory funnel.

o Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic
layers.

e Washing: Wash the combined organic phase with a saturated sodium bicarbonate solution
until effervescence ceases. This step neutralizes the remaining acid catalyst and removes
any unreacted carboxylic acid. Follow with a wash using brine (saturated NaCl solution).

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na=S0a),
filter, and concentrate the solvent under reduced pressure to yield the crude product.

 Purification: The resulting cream-colored solid can be further purified by recrystallization from
a suitable solvent system, such as ethanol/water, if required.

Caption: Workflow for the synthesis of Ethyl 4-fluoro-3-nitrobenzoate.

Applications in Drug Development and Research

Ethyl 4-fluoro-3-nitrobenzoate is not typically an active pharmaceutical ingredient (API) itself
but serves as a critical precursor. Its value lies in the orthogonal reactivity of its functional
groups, allowing for sequential and site-selective modifications.

¢ Nucleophilic Aromatic Substitution (SnAr): The fluorine atom is activated by the adjacent
electron-withdrawing nitro group, making it an excellent leaving group for SnAr reactions.
This allows for the introduction of various nucleophiles (e.g., amines, thiols) at the C4
position, a common strategy in medicinal chemistry to build molecular complexity.

e Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline
derivative. This transformation is fundamental for introducing a key pharmacophore or
providing a handle for subsequent amide bond formation or other coupling reactions.
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» Ester Hydrolysis: The ethyl ester can be hydrolyzed back to a carboxylic acid under basic or
acidic conditions, enabling further derivatization, such as the formation of amides with
biologically relevant amines.

Ethyl 4-fluoro-3-nitrobenzoate

Nitro Group Reduction Nucleophilic Aromatic Substitution (SnAr) Ester Hydrolysis
(e.g., Hz, Pd/C) (e.g., R-NHz2) (e.g., LIOH)

Ethyl 4-fluoro-3-aminobenzoate Ethyl 4-(substituted-amino)-3-nitrobenzoate 4-Fluoro-3-nitrobenzoic Acid
(Amine for further coupling) (Introduces new R-group) (Acid for amide synthesis)

Click to download full resolution via product page
Caption: Key synthetic transformations of Ethyl 4-fluoro-3-nitrobenzoate.

Safety and Handling

Proper handling is essential when working with this compound. According to the Globally
Harmonized System (GHS), Ethyl 4-fluoro-3-nitrobenzoate is classified with a "Warning"
signal word.[4]

e Hazards: It is reported as harmful if swallowed (H302).[2]

o Precautions: Standard laboratory personal protective equipment (PPE), including safety
glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-
ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[2][4]

e Storage: The compound should be stored in a tightly sealed container in a dry, room-
temperature environment to ensure its stability.[1][4]

Conclusion
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Ethyl 4-fluoro-3-nitrobenzoate is a cornerstone intermediate in modern organic and medicinal
chemistry. Its well-defined physicochemical properties, straightforward synthesis, and the
versatile reactivity of its functional groups provide chemists with a reliable platform for
constructing novel and complex molecular architectures. A thorough understanding of its
synthesis, handling, and reaction pathways is crucial for leveraging its full potential in research
and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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